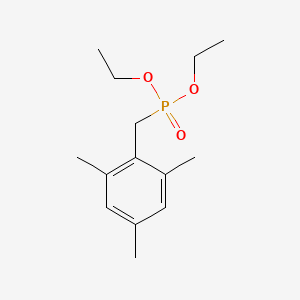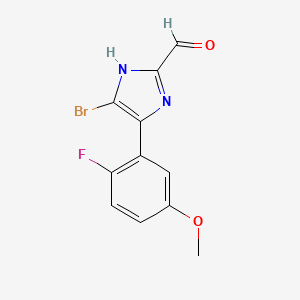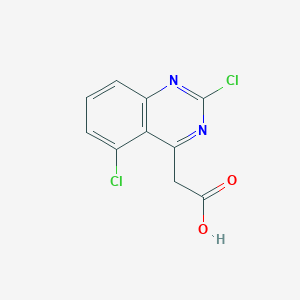
2,5-Dichloroquinazoline-4-acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloroquinazoline-4-acetic Acid is a derivative of quinazoline, a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloroquinazoline-4-acetic Acid typically involves the reaction of ortho-aminobenzoic acid with potassium cyanate to form quinazoline diones, followed by chlorination to introduce the chlorine atoms at the 2 and 5 positions . The reaction conditions often involve the use of water as a solvent and maintaining a pH between 9 and 12 at temperatures ranging from 20 to 100°C .
Industrial Production Methods: For industrial production, the method involves using non-toxic solvents and accessible raw materials to ensure high reaction yields and applicability to large-scale production . The process is designed to be efficient and environmentally friendly, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloroquinazoline-4-acetic Acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .
Scientific Research Applications
2,5-Dichloroquinazoline-4-acetic Acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,5-Dichloroquinazoline-4-acetic Acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Quinazoline: The parent compound, known for its diverse biological activities.
2,4-Dichloroquinazoline: A closely related compound with similar chemical properties.
Quinazolinone: Another derivative with significant pharmacological potential.
Uniqueness: 2,5-Dichloroquinazoline-4-acetic Acid is unique due to the specific positioning of the chlorine atoms and the acetic acid functional group, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H6Cl2N2O2 |
|---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
2-(2,5-dichloroquinazolin-4-yl)acetic acid |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-5-2-1-3-6-9(5)7(4-8(15)16)14-10(12)13-6/h1-3H,4H2,(H,15,16) |
InChI Key |
IJFQWOPGNRRZSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NC(=N2)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13710010.png)
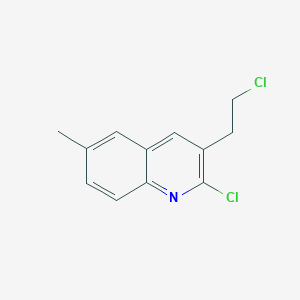
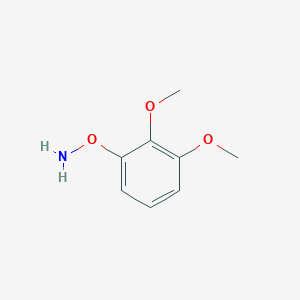
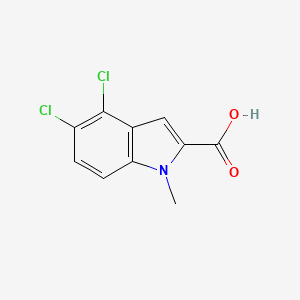
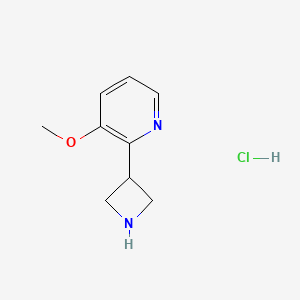
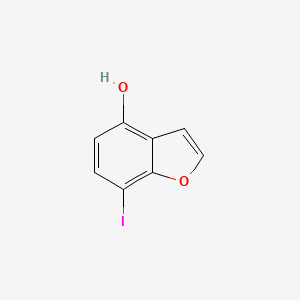
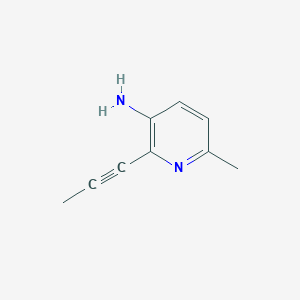
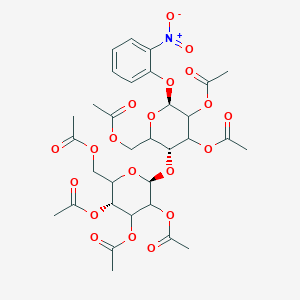
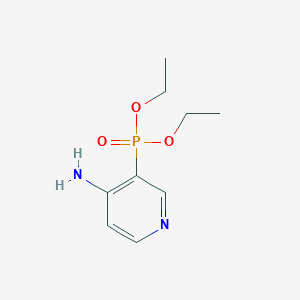
![Bis[4-(tert-butyl)phenyl]dichlorosilane](/img/structure/B13710080.png)
![3-[(3-Aminophenyl)amino]cyclohexanol](/img/structure/B13710091.png)
![3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid](/img/structure/B13710092.png)
